![molecular formula C9H13NO2 B3876707 N-(sec-butyl)-2-furamide](/img/structure/B3876707.png)
N-(sec-butyl)-2-furamide
Overview
Description
N-(sec-butyl)-2-furamide, also known as N-sec-butylisonicotinamide (SBI), is a synthetic compound that belongs to the class of nicotinamide derivatives. It has gained considerable attention in recent years due to its potential therapeutic applications. SBI has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of SBI is not fully understood, but it is believed to involve the modulation of several signaling pathways in the body. SBI has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
SBI has been found to have several biochemical and physiological effects in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. SBI has also been found to increase the levels of glutathione, a key antioxidant in the body, and to decrease the levels of reactive oxygen species (ROS), which are known to cause cellular damage.
Advantages and Limitations for Lab Experiments
SBI has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields. It has been found to exhibit low toxicity and to have a good safety profile. However, one limitation of SBI is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on SBI. One area of interest is the development of SBI-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the investigation of the potential of SBI to enhance the efficacy of chemotherapy drugs in cancer treatment. Further studies are also needed to elucidate the exact mechanism of action of SBI and to optimize its therapeutic potential.
Scientific Research Applications
SBI has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. SBI has also been shown to have neuroprotective effects in models of Parkinson's disease and cerebral ischemia. In addition, SBI has been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
properties
IUPAC Name |
N-butan-2-ylfuran-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-7(2)10-9(11)8-5-4-6-12-8/h4-7H,3H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXCRLMTSYIXPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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